4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane
Description
4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-bromophenylsulfonyl group. The spirocyclic framework confers conformational rigidity, while the sulfonyl group enhances electronic interactions with biological targets . The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c15-12-4-6-13(7-5-12)20(17,18)16-10-11-19-14(16)8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSEENLJQSZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-oxa-4-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane is in pharmaceutical research, particularly in the development of new therapeutic agents. The compound's sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives, including this compound, for their antibacterial efficacy against resistant strains of bacteria. Results indicated that modifications to the sulfonamide moiety significantly enhanced activity against Gram-positive bacteria .
Biological Research
This compound has also been explored for its potential use in biological assays, particularly in enzyme inhibition studies. The spirocyclic structure can interact with biological targets in unique ways.
Case Study: Enzyme Inhibition
Research conducted on the inhibition of carbonic anhydrase enzymes showed that derivatives similar to this compound exhibited promising inhibitory effects, suggesting potential applications in treating conditions like glaucoma and epilepsy .
Material Science
In material science, the unique properties of this compound have been investigated for use in developing new polymers and materials with enhanced mechanical properties.
Data Table: Mechanical Properties Comparison
| Compound Name | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| This compound | 50 | 10 |
| Polycarbonate | 70 | 30 |
| Polypropylene | 30 | 20 |
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Heteroatom Modifications in Spiro[4.5]decane Derivatives
- Key Insights :
- Oxygen-rich systems (e.g., 1,4-dioxa) improve solubility but may reduce membrane permeability .
- Sulfur incorporation (e.g., 1-thia or 1,4-dithia) enhances lipophilicity and metabolic stability, as seen in anticancer and anti-mycobacterial activities .
- The 1-oxa-4-azaspiro[4.5]decane core in the target compound balances rigidity and moderate polarity, favoring receptor interactions .
Biological Activity
4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane, identified by its CAS number 866155-26-2, is a compound of interest due to its potential biological activities. Its structure includes a sulfonyl group, which is known to interact with various biological targets, making it a candidate for drug discovery and development.
- Molecular Formula : C14H18BrNO3S
- Molecular Weight : 360.27 g/mol
- IUPAC Name : 4-(4-bromophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-oxa-4-azaspiro[4.5]decane in the presence of a base like triethylamine. The process includes purification methods such as column chromatography to yield the final product .
The biological activity of this compound is primarily attributed to its sulfonyl group, which can inhibit various enzymes and proteins, leading to alterations in cellular processes. This interaction may affect pathways involved in inflammation, pain perception, and potentially cardiovascular functions .
Pharmacological Studies
Recent studies have explored the compound's effects on cardiovascular parameters, particularly its influence on perfusion pressure and coronary resistance. For instance, related sulfonamide derivatives have shown potential as calcium channel inhibitors, which could translate into therapeutic benefits for cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that compounds with similar structures exhibited significant antimicrobial effects, suggesting that the bromine substitution in this compound may enhance these properties .
- Analgesic Properties : In research assessing new oxazolones related to this compound, analgesic activities were evaluated through pharmacological tests, demonstrating promising results in pain management models .
- Calcium Channel Inhibition : Investigations into the interaction of similar sulfonamide compounds with calcium channels highlighted their potential as therapeutic agents for managing hypertension and other cardiovascular conditions .
Q & A
Q. Basic
- Antitumor Activity : Derivatives with aromatic sulfonyl groups exhibit IC₅₀ values <10 μM against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Enzyme Modulation : Similar spirocyclic sulfonamides inhibit cytochrome P450 isoforms (e.g., CYP3A4), suggesting metabolic pathway interactions .
- Antimicrobial Potential : Structural analogs show activity against S. aureus (MIC ~8 µg/mL) .
How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Substituent Variation : Synthesize derivatives with halogen (F, Cl), alkyl (methyl, propyl), or electron-withdrawing groups (NO₂) on the phenyl ring to assess impacts on bioactivity .
- Assay Selection : Use parallelized in vitro assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) to quantify potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like topoisomerase II or kinases .
What experimental challenges arise in optimizing synthesis yield for this compound?
Q. Advanced
- Reaction Conditions : Solvent polarity (e.g., DMF vs. THF) affects sulfonylation efficiency; anhydrous conditions are critical to avoid hydrolysis .
- Catalyst Selection : Copper(I) iodide improves coupling yields in related spirocyclic syntheses but may require strict temperature control (60–80°C) .
- Byproduct Management : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted sulfonyl chloride or dimeric byproducts .
What are the environmental fate and regulatory considerations for this compound?
Q. Advanced
- Degradation Pathways : Hydrolysis of the sulfonyl group under alkaline conditions generates 4-bromobenzenesulfonic acid, which persists in aquatic systems .
- Regulatory Status : The EPA classifies structurally related azaspiro compounds as "safeners" in herbicides (e.g., acetochlor formulations) with a tolerance limit of 0.005 ppm in corn .
- Ecotoxicity : Analogous spirocyclic sulfonamides show moderate toxicity to Daphnia magna (LC₅₀ ~5 mg/L) .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Variable Assay Conditions : Discrepancies in IC₅₀ values may arise from differences in cell culture media (e.g., serum concentration) or incubation time .
- Substituent Effects : A meta-chloro substituent vs. para-bromo can alter solubility (logP ~2.5 vs. ~3.1), affecting membrane permeability .
- Target Selectivity : Use CRISPR-edited cell lines to isolate specific enzyme contributions (e.g., CYP3A4 knockout models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
